Methyl 2-[(prop-2-en-1-yl)amino]acetate
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Overview
Description
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an allylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .
Industrial Production Methods
The use of water as a solvent in these reactions is advantageous due to its safety and low cost .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamine group into an imine or an amide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Methyl 2-[(prop-2-en-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of pharmaceuticals and natural products.
Mechanism of Action
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(prop-2-yn-1-yl)amino]acetate
- Methyl 2-[(prop-2-en-1-yl)oxy]aniline
- Methyl 2-[(prop-2-yn-1-yloxy)phenyl]acetate
Uniqueness
Methyl 2-[(prop-2-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form chiral nitrogen-containing fragments enhances its potential in pharmaceutical applications .
Biological Activity
Methyl 2-[(prop-2-en-1-yl)amino]acetate, an organic compound with a distinct structure comprising a methyl ester group and an allylic amine, has garnered attention for its potential biological activities. This article explores its biological activity, including interactions with biological molecules, pharmacological effects, and relevant research findings.
Interaction with Biological Molecules
The compound's electrophilic nature allows it to interact with various biological molecules, particularly proteins. This interaction may occur through covalent bonding mechanisms, especially in physiological conditions where nucleophiles are abundant. Such interactions can potentially influence enzymatic activities and signal transduction pathways.
Pharmacological Effects
- Neurotropic Activity : Similar compounds have shown neurotropic effects, promoting neurite outgrowth in neuronal models. For instance, derivatives of related compounds have been evaluated for their ability to enhance neuronal regeneration in polyneuropathy models .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity against various bacterial strains. Studies indicate that modifications in the side chains can significantly affect the minimum inhibitory concentration (MIC) values against pathogens .
- Cytotoxicity and Antitumor Activity : Compounds with similar structures have been explored for their anticancer properties. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance cytotoxicity against cancer cell lines .
Case Study 1: Neurotropic Drug Development
In a study focused on developing neurotropic drugs, derivatives of this compound were synthesized and tested for their ability to induce neurite outgrowth in PC12 neuronal cells. Results indicated significant enhancement in neurite length and branching compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of structurally similar compounds reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 25 to 100 µg/mL, indicating promising candidates for further development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(isopropylamino)acetate | Contains isopropyl instead of prop-2-en-1-yl | More stable due to steric hindrance |
Methyl 2-(pyridin-2-amino)acetate | Contains a pyridine ring | Exhibits different electronic properties |
Methyl 3-(propylamino)butanoate | Longer carbon chain | Different pharmacokinetic profiles |
Methyl 4-(benzylamino)butanoate | Contains a benzyl group | Potentially higher lipophilicity |
This compound stands out due to its unique combination of an allylic amine structure and ester functionality, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3 |
InChI Key |
NXDPEGBGHJHNSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC=C |
Origin of Product |
United States |
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